2-(Prop-2-en-1-yl)cyclopent-1-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-2-en-1-yl)cyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C10H14O2. It is characterized by a cyclopentene ring substituted with a prop-2-en-1-yl group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yl)cyclopent-1-ene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclopentene, which undergoes a series of reactions to introduce the prop-2-en-1-yl group and the carboxylic acid group.
Allylation: Cyclopentene is subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate.
Oxidation: The resulting allyl-substituted cyclopentene is then oxidized using an oxidizing agent like potassium permanganate to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-en-1-yl)cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The prop-2-en-1-yl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(Prop-2-en-1-yl)cyclopent-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Prop-2-en-1-yl)cyclopent-1-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various biochemical transformations, leading to the modulation of specific pathways. For example, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A structurally related compound with a ketone group instead of a carboxylic acid group.
Cyclopentene-1-carboxylic acid: Similar structure but lacks the prop-2-en-1-yl group.
2-(Cyclopent-1-en-1-yl)acetic acid: Contains an acetic acid group instead of a carboxylic acid group.
Uniqueness
2-(Prop-2-en-1-yl)cyclopent-1-ene-1-carboxylic acid is unique due to the presence of both the prop-2-en-1-yl group and the carboxylic acid group on the cyclopentene ring
Properties
CAS No. |
90969-23-6 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-prop-2-enylcyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c1-2-4-7-5-3-6-8(7)9(10)11/h2H,1,3-6H2,(H,10,11) |
InChI Key |
ZNWPMKUYIPGYKI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(CCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.